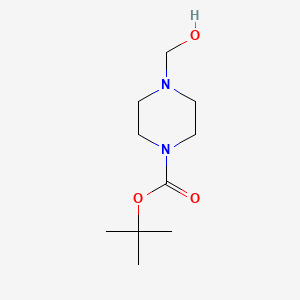
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both quinoline and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of quinoline derivatives with pyrrole intermediates. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the quinoline-pyrrole linkage .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Catalysts like palladium or nickel are often employed to facilitate the reactions under mild conditions, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
Scientific Research Applications
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(Quinolin-2-yl)pyrimidin-2-amine: This compound also features a quinoline moiety and has shown potential as a kinase inhibitor.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial properties and are used in drug development.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-(Quinolin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-quinolin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-7-11-8-16-9-12(11)14-6-5-10-3-1-2-4-13(10)17-14/h1-6,8-9,16H |
InChI Key |
ACBBFPWZUORHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)


![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)



![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)




![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)

